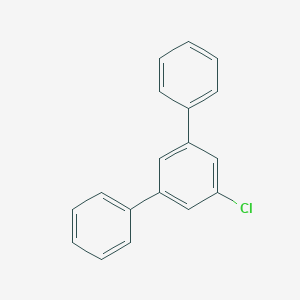

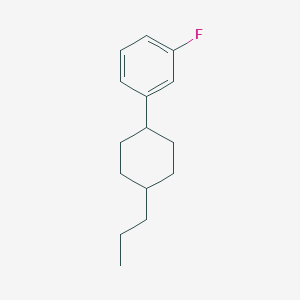

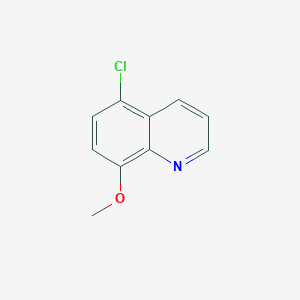

![molecular formula C22H42O5Si4 B173629 [3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate CAS No. 108587-59-3](/img/structure/B173629.png)

[3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Hydrogel Formulations for Drug Release in Ophthalmic Lenses

The compound has been investigated for its role in drug-releasing contact lens materials. A study explored hydrogels containing this silicon-containing monomer for their potential in controlled drug delivery within ophthalmic applications. These hydrogels demonstrated promising properties for lens materials, with the ability to control the release of antibiotics and antiseptics, suggesting their suitability for therapeutic contact lenses (Paradiso et al., 2014).

Organic Synthesis and Chemical Transformations

This compound has been utilized in organic synthesis, particularly in the Baylis-Hillman reaction for the stereoselective synthesis of methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates. This showcases its versatility in facilitating complex chemical transformations and constructing valuable compounds for further chemical applications (Basavaiah et al., 2000).

Advanced Material Synthesis

Research has also delved into its application in the synthesis of advanced materials. For example, it has been used in the intramolecular chain hydrosilylation of alkynylphenylsilanes, highlighting its role in producing benzosiloles through complex reaction mechanisms. This application underscores its utility in creating novel materials with potential electronic or photonic properties (Arii et al., 2016).

Silylation and GC-Derivatization Reactions

The compound is pivotal in the synthesis and applications of silyl 2-methylprop-2-ene-1-sulfinates for preparative silylation and gas chromatography (GC) derivatization reactions. This research indicates its significance in modifying and analyzing polyols and carbohydrates, facilitating their analysis and understanding their chemical behavior (Marković et al., 2016).

Hydrogen Bonding and Silanol Chemistry

Another study explored the synthesis and characterization of tripodal trisilanol compounds, shedding light on new hydrogen bonding motifs and the chemical behavior of silicon-based compounds. This research contributes to a deeper understanding of silanol chemistry and its potential in creating materials with unique properties (Kawakami et al., 2015).

特性

IUPAC Name |

[3-[2-tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O5Si4/c1-19(2)22(23)24-18-21-14-12-13-20(17-21)15-16-31(25-28(3,4)5,26-29(6,7)8)27-30(9,10)11/h12-14,17H,1,15-16,18H2,2-11H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMTYRQTFYSIHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1=CC=CC(=C1)CC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O5Si4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

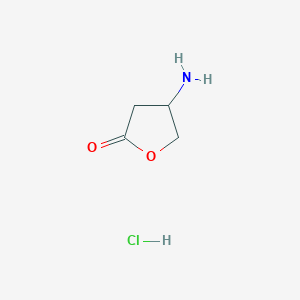

![Diethyl spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B173547.png)

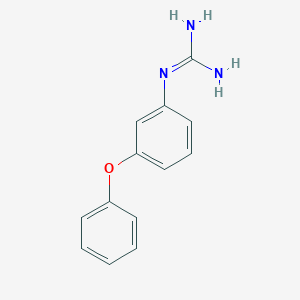

![3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan](/img/structure/B173569.png)

![1-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-[2-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-OXO-ETHYLSULFANYL]-ETHANONE](/img/structure/B173588.png)